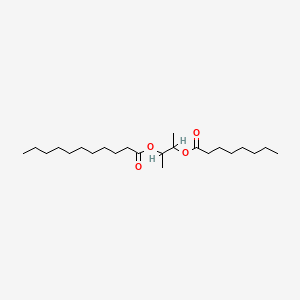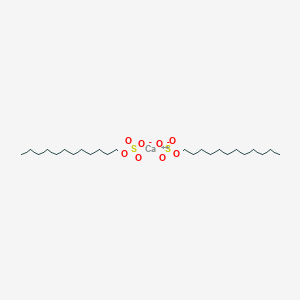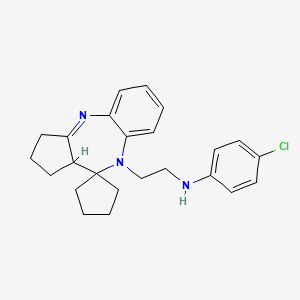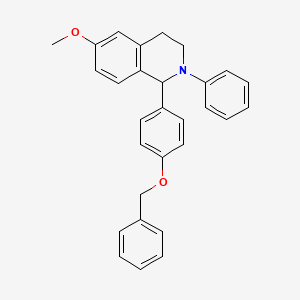
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its tetrahydroisoquinoline core, which is substituted with methoxy, phenyl, and phenylmethoxy groups, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often involve heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, cell division, or apoptosis . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Papaverine: A natural isoquinoline alkaloid used as a vasodilator.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Properties
CAS No. |
96719-65-2 |
|---|---|
Molecular Formula |
C29H27NO2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C29H27NO2/c1-31-27-16-17-28-24(20-27)18-19-30(25-10-6-3-7-11-25)29(28)23-12-14-26(15-13-23)32-21-22-8-4-2-5-9-22/h2-17,20,29H,18-19,21H2,1H3 |
InChI Key |
AWYDWYRAFPQDAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



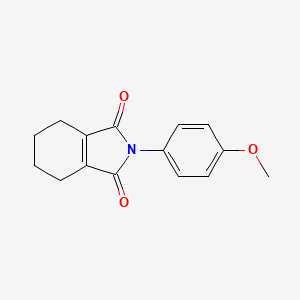

![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)
